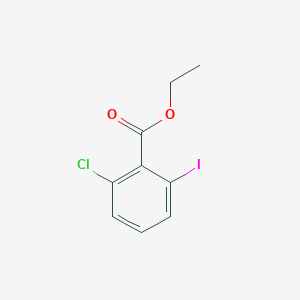
Ethyl 2-chloro-6-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloro-6-iodobenzoate is an organic compound with the molecular formula C9H8ClIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with chlorine and iodine atoms, respectively
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-6-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of ethyl 2-chlorobenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 6-position of the benzene ring.
Another method involves the esterification of 2-chloro-6-iodobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by the ethoxy group from ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
Ethyl 2-chloro-6-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form ethyl 2-chlorobenzoate or ethyl 6-iodobenzoate, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Products include ethyl 2-amino-6-iodobenzoate or ethyl 2-chloro-6-thiobenzoate.
Reduction: Products include ethyl 2-chlorobenzoate or ethyl 6-iodobenzoate.
Oxidation: Products include 2-chloro-6-iodobenzoic acid or other oxidized derivatives.
科学的研究の応用
Ethyl 2-chloro-6-iodobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in biochemical assays to study enzyme kinetics and inhibition.
Material Science: The compound is investigated for its potential use in the development of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of ethyl 2-chloro-6-iodobenzoate depends on its specific application. In medicinal chemistry, for example, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.
類似化合物との比較
Ethyl 2-chloro-6-iodobenzoate can be compared with other halogenated benzoates, such as:
Ethyl 2-chlorobenzoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Ethyl 2-iodobenzoate: Lacks the chlorine atom, which can affect its reactivity and binding properties.
Ethyl 2-bromo-6-iodobenzoate: Contains a bromine atom instead of chlorine, which can influence its chemical behavior and applications.
The unique combination of chlorine and iodine atoms in this compound provides distinct reactivity and binding characteristics, making it valuable for specific synthetic and research applications.
特性
分子式 |
C9H8ClIO2 |
|---|---|
分子量 |
310.51 g/mol |
IUPAC名 |
ethyl 2-chloro-6-iodobenzoate |
InChI |
InChI=1S/C9H8ClIO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 |
InChIキー |
QQBBYUPICPBRQV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC=C1I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



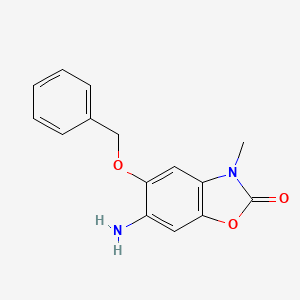
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine](/img/structure/B13089996.png)
![Methyl 2-(5-amino-2-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13089997.png)

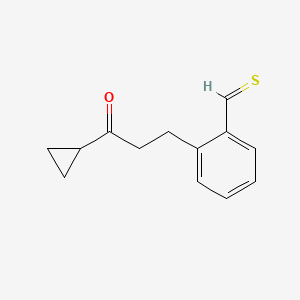

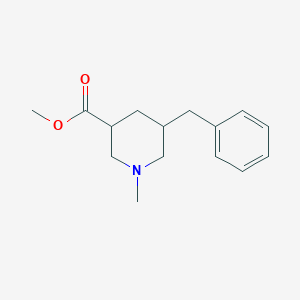
![1-[2-(Pyridin-2-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13090023.png)
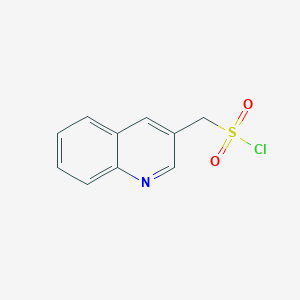
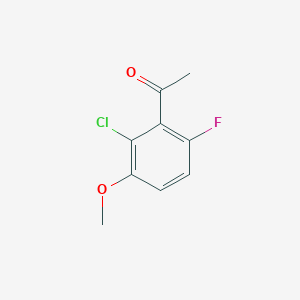
![tert-Butyl 5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13090032.png)
![(2E)-2-[(E)-3-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid](/img/structure/B13090038.png)
![2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090042.png)
